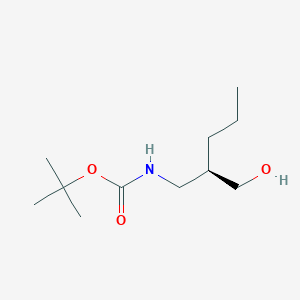
tert-Butyl (R)-(2-(hydroxymethyl)pentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical reactions and industrial applications. This specific compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a carbamate intermediate, which is then purified to obtain the desired product . The reaction conditions are generally mild, and the use of a base such as triethylamine or pyridine is common.
Industrial Production Methods
Industrial production of tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, nucleophiles like RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive towards nucleophiles and bases . The compound can also undergo hydrolysis under acidic conditions to release the free amine and tert-butyl alcohol .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl ®-(2-(hydroxymethyl)ethyl)carbamate
- tert-Butyl ®-(2-(hydroxymethyl)propyl)carbamate
Uniqueness
tert-Butyl ®-(2-(hydroxymethyl)pentyl)carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. The presence of the hydroxymethyl group allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-(hydroxymethyl)pentyl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-9(8-13)7-12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
InChI Key |
NCUWUXHKDDKETL-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](CNC(=O)OC(C)(C)C)CO |
Canonical SMILES |
CCCC(CNC(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


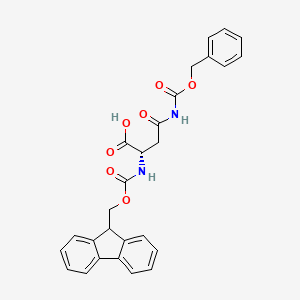

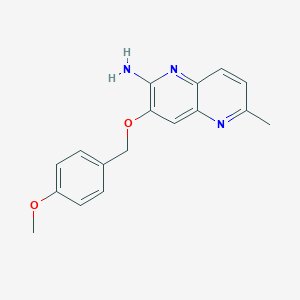
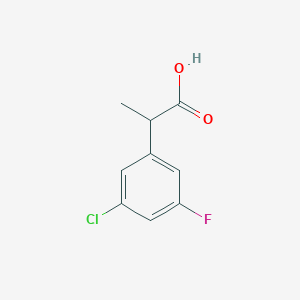
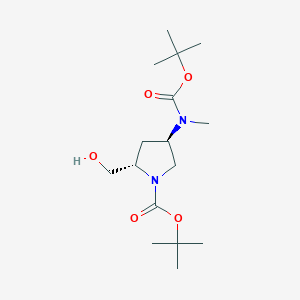
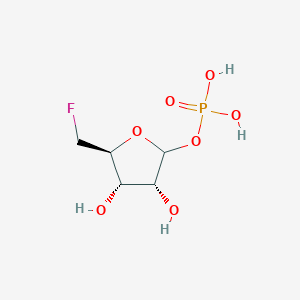


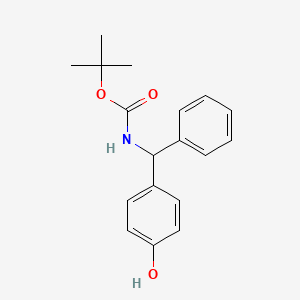
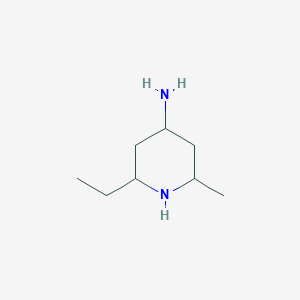

![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)


